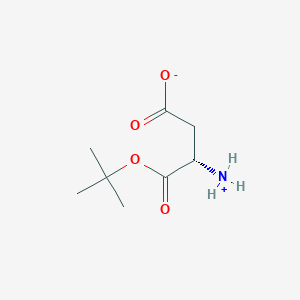

H-Asp-OtBu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWCNJZIFKBDJQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aspartic Acid tert-Butyl Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of key tert-butyl protected aspartic acid derivatives, namely L-Aspartic acid 4-tert-butyl ester (H-Asp(OtBu)-OH) and L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu.HCl). These compounds are fundamental building blocks in solid-phase peptide synthesis (SPPS), offering strategic protection of carboxylic acid functional groups to facilitate controlled peptide chain elongation. This document outlines their chemical and physical properties, experimental protocols for their use, and graphical representations of relevant chemical processes.

Introduction

L-aspartic acid possesses two carboxylic acid groups and an amino group, all of which can participate in chemical reactions. In the context of peptide synthesis, selective protection of these functional groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The tert-butyl (OtBu) ester is a widely used protecting group for the carboxylic acid moieties of aspartic acid due to its stability under the basic conditions used for Fmoc group removal and its facile cleavage under acidic conditions.[1] This guide will focus on two key derivatives: the mono-protected H-Asp(OtBu)-OH and the di-protected H-Asp(OtBu)-OtBu.HCl.

Chemical and Physical Properties

The chemical and physical properties of H-Asp(OtBu)-OH and H-Asp(OtBu)-OtBu.HCl are summarized in the tables below. These properties are crucial for their handling, storage, and application in synthetic protocols.

H-Asp(OtBu)-OH (L-Aspartic acid 4-tert-butyl ester)

| Property | Value | Reference |

| Molecular Formula | C8H15NO4 | [2][3][4][5] |

| Molecular Weight | 189.21 g/mol | [3][4][6][7] |

| CAS Number | 3057-74-7 | [2][3][4][5] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 220°C (decomposes) | [2][3] |

| pKa (Predicted) | 2.19 ± 0.23 | [3] |

| Optical Activity [α]20/D | +9 ± 2°, c = 2% in methanol: water (4:1) | [3] |

| Storage | 2-8°C, sealed in a dry environment | [3][7] |

H-Asp(OtBu)-OtBu.HCl (L-Aspartic acid di-tert-butyl ester hydrochloride)

| Property | Value | Reference |

| Molecular Formula | C12H24ClNO4 | [8][9][10] |

| Molecular Weight | 281.78 g/mol | [9][10][11] |

| CAS Number | 1791-13-5 | [8][9][10] |

| Appearance | White powder | [12] |

| Melting Point | 152-155 °C | [13] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance), Methanol, and Ethanol. | [8][9] |

| Storage | -20°C for long-term storage of the solid. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. Storage should be in sealed containers, away from moisture. | [9][14] |

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OtBu)-OH

This protocol outlines the standard steps for incorporating an Asp(OtBu) residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid resin

-

Fmoc-Asp(OtBu)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, Dichloromethane - DCM, Methanol)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.[8]

-

Add the activated amino acid solution to the deprotected resin.[8]

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.[8]

-

-

Washing: Wash the resin as described in step 3.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Global Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), to cleave the peptide from the resin and simultaneously remove the tert-butyl side-chain protecting groups.[1][15]

Synthesis of H-Asp(OtBu)-OtBu.HCl from Z-Asp(OtBu)-OtBu

This protocol describes the deprotection of a Z-protected aspartic acid di-tert-butyl ester to yield the hydrochloride salt.

Materials:

-

Z-Asp(OtBu)-OtBu (N-benzyloxycarbonyl-L-aspartic acid di-tert-butyl ester)

-

Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Ammonium formate (for transfer hydrogenation) or Hydrogen gas

-

Celite

-

Ethyl acetate

-

Saturated solution of HCl in ethyl acetate

Procedure:

-

Dissolve the crude Z-Asp(OtBu)-OtBu in ethanol.[8]

-

Add 10% Pd/C catalyst.[8]

-

For transfer hydrogenation, add an excess of ammonium formate and stir the suspension at room temperature overnight. Alternatively, conduct the reaction under a hydrogen atmosphere.[8]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.[8]

-

Concentrate the filtrate under reduced pressure.[8]

-

Dissolve the residue in ethyl acetate and cool the solution to 0 °C.[8]

-

Add a saturated solution of HCl in ethyl acetate dropwise with stirring.[8]

-

The product, H-Asp(OtBu)-OtBu.HCl, will precipitate as a white solid.[8]

-

Collect the solid by filtration and dry under vacuum.[12]

Key Chemical Reactions and Workflows

Role of OtBu Protection in Solid-Phase Peptide Synthesis (SPPS)

The tert-butyl protecting groups on the aspartic acid side chain are crucial for preventing unwanted side reactions during peptide synthesis. The following diagram illustrates the general workflow of Fmoc-SPPS, highlighting the stability of the OtBu group during the basic deprotection step and its removal during the final acidic cleavage.

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Aspartimide Formation: A Common Side Reaction

A significant side reaction involving aspartic acid residues in peptide synthesis is the formation of a succinimide derivative known as aspartimide. This occurs through the intramolecular cyclization of the peptide backbone, where the nitrogen atom of the (n+1) amino acid attacks the carbonyl group of the aspartic acid side chain. The bulky tert-butyl ester group on the side chain sterically hinders this attack, thus minimizing aspartimide formation.[1]

Caption: Mechanism of aspartimide formation from an Asp(OtBu) residue.

Stability and Storage

Proper storage of H-Asp-OtBu derivatives is critical to maintain their chemical integrity. The primary stability concern is the hydrolysis of the tert-butyl ester groups, which is accelerated by moisture and acidic conditions.[14]

-

Solid Form: For long-term stability, H-Asp(OtBu)-OtBu.HCl should be stored at -20°C.[14] H-Asp(OtBu)-OH should be stored at 2-8°C.[7] Both should be kept in tightly sealed containers away from moisture.[9][14]

-

In Solution: Stock solutions of H-Asp(OtBu)-OtBu.HCl are best stored at -80°C for up to 6 months or at -20°C for up to one month.[9] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot solutions after preparation.[14] When preparing solutions, the use of anhydrous solvents is advised to minimize hydrolysis.[14]

Conclusion

H-Asp(OtBu)-OH and H-Asp(OtBu)-OtBu.HCl are indispensable reagents in the field of peptide synthesis and drug development. Their tert-butyl ester protecting groups provide a robust strategy for preventing unwanted side reactions, particularly aspartimide formation. A thorough understanding of their chemical and physical properties, as detailed in this guide, is essential for their effective application in the laboratory. Adherence to proper handling, storage, and synthetic protocols will ensure the successful synthesis of high-purity peptides for research and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. H-Asp(OtBu)-OH | CAS#:3057-74-7 | Chemsrc [chemsrc.com]

- 3. H-Asp(OtBu)-OH - Protheragen [protheragen.ai]

- 4. H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 5. peptide.com [peptide.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 4125-93-3 [amp.chemicalbook.com]

- 8. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. peptide.com [peptide.com]

- 11. chemscene.com [chemscene.com]

- 12. H-ASP(OTBU)-OTBU HCL | 1791-13-5 [chemicalbook.com]

- 13. H-ASP(OTBU)-OTBU HCL CAS#: 1791-13-5 [amp.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

H-Asp-OtBu: A Technical Guide for Researchers in Drug Development

L-Aspartic acid β-tert-butyl ester (H-Asp(OtBu)-OH) , a key building block in peptide synthesis, is a protected form of the amino acid L-aspartic acid. This guide provides an in-depth overview of its properties, supplier information, and its application in solid-phase peptide synthesis (SPPS), with a focus on addressing the challenges associated with its use.

Core Compound Information

The most commonly utilized form of H-Asp-OtBu is L-Aspartic acid β-tert-butyl ester, where the side chain carboxylic acid is protected by a tert-butyl group. This protection is crucial to prevent unwanted side reactions during peptide synthesis.

CAS Number: 3057-74-7[1][2][3][4][5][6]

Physicochemical Data

The following table summarizes the key physicochemical properties of H-Asp(OtBu)-OH.

| Property | Value | References |

| Molecular Formula | C₈H₁₅NO₄ | [2][3][4] |

| Molecular Weight | 189.21 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 220°C (decomposition) | [3] |

| Boiling Point | 318.7 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.162 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in methanol and water | [3] |

| Storage Temperature | 2-8°C or Room Temperature (Inert atmosphere) | [2][3][4] |

Supplier Information

A variety of chemical suppliers offer H-Asp(OtBu)-OH, often with different purity grades suitable for research and manufacturing purposes.

| Supplier | Product Name | Purity |

| Sigma-Aldrich | L-Aspartic acid 4-tert-butyl ester | ≥98.0% (TLC)[5] |

| ChemScene | H-Asp(OtBu)-OtBu.HCl (di-tert-butyl ester) | ≥97%[7] |

| MedChemExpress | L-Aspartic acid 4-tert-butyl ester | Research Grade |

| Aapptec | H-Asp(OtBu)-OH | Not specified |

| BLD Pharm | H-Asp(OtBu)-OH | Not specified[6] |

| Protheragen | H-Asp(OtBu)-OH | Not specified[2] |

| LookChem | L-Aspartic acid 4-tert-butyl ester | Not specified[3] |

Application in Solid-Phase Peptide Synthesis (SPPS)

H-Asp(OtBu)-OH is a fundamental reagent in Fmoc-based solid-phase peptide synthesis. The tert-butyl protecting group on the side chain of aspartic acid prevents the carboxyl group from participating in unwanted reactions during the peptide chain elongation.

General Workflow of Fmoc-Based SPPS

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation of H-Asp(OtBu)-OH in SPPS

This protocol outlines the standard steps for incorporating an H-Asp(OtBu)-OH residue into a growing peptide chain on a solid support using Fmoc chemistry.

1. Resin Preparation:

-

Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 20-30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF.

-

Agitate for an initial 5 minutes, drain the solution, and then treat with a fresh 20% piperidine/DMF solution for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

3. Washing:

-

Thoroughly wash the resin with DMF (typically 5-6 times) to remove residual piperidine and byproducts.

4. Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid to be coupled next in the sequence (in this case, if the preceding amino acid is being added to an Asp(OtBu) residue, this step would involve the next amino acid in the sequence). For coupling of Fmoc-Asp(OtBu)-OH, it would be the activated species.

-

A typical activation mixture consists of:

-

Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)

-

A coupling agent such as HBTU (3-4.8 equivalents)

-

A base such as N,N-diisopropylethylamine (DIPEA) (5-10 equivalents)

-

-

Dissolve these reagents in DMF and allow to react for a few minutes.

-

Add the activated amino acid solution to the washed resin.

-

Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.

-

The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

5. Washing:

-

After the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

6. Repeat Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group from the aspartic acid residue) are removed.

-

This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA). A common cleavage cocktail is TFA/H₂O/triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. The TIS acts as a scavenger to trap the reactive tert-butyl cations released during deprotection.

8. Peptide Precipitation and Purification:

-

The cleaved peptide is then precipitated from the cleavage mixture using cold diethyl ether.

-

The crude peptide is collected by centrifugation, washed with ether, and then dried.

-

Final purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

A Critical Side Reaction: Aspartimide Formation

A significant challenge when using H-Asp(OtBu)-OH in peptide synthesis is the formation of a succinimide ring, known as aspartimide. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn and can be exacerbated by prolonged exposure to the basic conditions of Fmoc deprotection. Aspartimide formation can lead to the epimerization of the aspartic acid residue and the formation of β-aspartyl peptide impurities, which are often difficult to separate from the desired product.

Mitigation Strategies for Aspartimide Formation

To minimize the risk of aspartimide formation, several strategies can be employed:

-

Use of Bulkier Protecting Groups: While H-Asp(OtBu)-OH is widely used, alternative protecting groups that are bulkier than tert-butyl can sterically hinder the intramolecular cyclization.

-

Modified Deprotection Conditions: Reducing the basicity of the Fmoc deprotection solution can decrease the rate of aspartimide formation. This can be achieved by using a lower concentration of piperidine or by adding a weak acid to the deprotection cocktail.

-

Backbone Protection: For particularly problematic sequences, a dipeptide building block with a backbone protecting group, such as 2,4-dimethoxybenzyl (Dmb), can be used. For example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH effectively prevents the initial cyclization step.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. benchchem.com [benchchem.com]

Solubility Profile of L-Aspartic Acid β-tert-butyl Ester (H-Asp-OtBu) in Common Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Aspartic acid β-tert-butyl ester (H-Asp-OtBu), a critical protected amino acid derivative utilized in peptide synthesis and drug development. Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document presents available solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for solvent selection.

Summary of Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is limited in publicly available literature. However, data for closely related derivatives, such as its N-Fmoc protected form and its hydrochloride salt, provide valuable insights into its solubility profile. The presence of the free amine and carboxylic acid functionalities in this compound, along with the hydrophobic tert-butyl group, results in a complex solubility behavior that is highly dependent on the solvent's polarity and proticity.

The following table summarizes the available quantitative and qualitative solubility data for this compound and its derivatives. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the presence of co-solvents.

| Compound Name | Solvent | Solubility | Temperature (°C) | Method | Notes |

| L-Aspartic acid β-tert-butyl ester (this compound) | Water | Slightly soluble[1] | Not Specified | Not Specified | Sonication may be required. |

| Methanol | Soluble[1] | Not Specified | Not Specified | Heating and sonication may be required. | |

| H-D-Asp(OtBu)-OH (D-isomer) | Water | 87.5 mg/mL[2] | Not Specified | Ultrasonic | |

| Fmoc-Asp(OtBu)-OH | Dimethyl Sulfoxide (DMSO) | 200 mg/mL[3] | Not Specified | Ultrasonic | Hygroscopic DMSO can impact solubility. |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble[4] | Not Specified | Not Specified | ||

| Water | Slightly soluble[4] | Not Specified | Not Specified | ||

| H-Asp(OtBu)-OtBu.HCl | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[5] | Not Specified | Ultrasonic | |

| N-Boc-L-aspartic acid 4-tert-butyl ester | Methanol, Dimethyl Sulfoxide (DMSO) | Soluble[6] | Not Specified | Not Specified |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed protocol for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected laboratory solvents (e.g., water, methanol, ethanol, DMF, DMSO, acetonitrile, acetone, chloroform) of analytical grade

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other validated analytical method for quantification.

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The exact equilibration time should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette, ensuring that no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with a known volume of a suitable solvent to bring the concentration of this compound within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the designated temperature.

-

3. Data Analysis and Reporting:

-

Express the solubility in standard units such as mg/mL or g/100 mL.

-

Perform each experiment in triplicate to ensure the reliability of the results and report the mean solubility with the standard deviation.

-

Record all experimental parameters, including the specific batch of this compound used, solvent grade, temperature, equilibration time, and the analytical method details.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

References

The Gatekeeper of Carboxyl Groups: An In-depth Technical Guide to the OtBu Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor hinges on the strategic use of protecting groups, temporary chemical modifications that shield reactive functional groups from unwanted side reactions. Among the arsenal of protective groups available to chemists, the tert-butyl ester (OtBu) group stands out as a workhorse for the protection of carboxylic acid side chains, particularly those of aspartic acid (Asp) and glutamic acid (Glu). Its widespread adoption, especially within the dominant Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, is a testament to its unique combination of stability and selective lability.

This technical guide provides a comprehensive exploration of the OtBu protecting group, detailing its fundamental role, the chemistry of its application and removal, quantitative performance data, and detailed experimental protocols.

Core Principles: The Role and Orthogonality of OtBu

The primary function of the OtBu group in peptide synthesis is to mask the nucleophilicity of the side-chain carboxyl group of acidic amino acids like aspartic acid and glutamic acid.[1] If left unprotected, these side-chain carboxyl groups could interfere with the desired peptide bond formation at the C-terminus, leading to branched peptides, side reactions, and reduced yields of the target peptide.[2]

The utility of the OtBu group is intrinsically linked to the principle of orthogonality . In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups.[3][4] The most prevalent orthogonal strategy in modern SPPS is the Fmoc/tBu approach.[5] This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino group and acid-labile groups, such as OtBu, for the "permanent" protection of amino acid side chains.[1][5]

The OtBu group is stable to the basic conditions (typically 20% piperidine in DMF) used to remove the Fmoc group during each cycle of peptide chain elongation.[6][7] It is, however, readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.[1][6] This orthogonal relationship is the cornerstone of the Fmoc/tBu strategy, allowing for the selective and stepwise assembly of the peptide chain with high fidelity.

Chemical Mechanisms and Workflows

The chemical transformations involving the OtBu protecting group are central to the Fmoc/tBu SPPS workflow.

Protection of Aspartic and Glutamic Acid

The introduction of the OtBu protecting group onto the side chain carboxyl group of aspartic or glutamic acid is a crucial step in preparing the building blocks for SPPS. This is typically achieved through acid-catalyzed esterification with isobutylene or tert-butanol.

The SPPS Cycle with OtBu Protection

During Fmoc/tBu SPPS, the OtBu group on the side chains of Asp and Glu residues remains intact throughout the iterative cycles of Nα-Fmoc deprotection and amino acid coupling.

Deprotection of the OtBu Group

The final step in SPPS is the global deprotection, where the peptide is cleaved from the resin and all side-chain protecting groups are removed. The OtBu group is cleaved by a strong acid, typically TFA, via a mechanism that generates a stable tert-butyl cation.

The generated tert-butyl cations are reactive electrophiles that can cause side reactions by alkylating nucleophilic residues such as tryptophan, methionine, and cysteine. To prevent these unwanted modifications, "scavengers" are added to the cleavage cocktail to trap the tert-butyl cations.

Data Presentation: A Comparative Analysis

The choice of a protecting group significantly impacts the efficiency of peptide synthesis, crude peptide purity, and the profile of side products. The following tables summarize quantitative data comparing the OtBu group with other common carboxyl protecting groups.

Table 1: Comparison of Carboxyl Protecting Groups in Peptide Synthesis

| Protecting Group | Structure | Cleavage Conditions | Stability | Common Side Reactions |

| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., 95% TFA)[6] | Stable to base (piperidine)[6] | Aspartimide formation, t-butylation of sensitive residues[7][8] |

| Benzyl (OBzl) | -CH₂-Ph | Strong acid (HF), Hydrogenolysis[1] | Stable to mild acid (TFA) | Acid-catalyzed side reactions, requires harsh cleavage conditions[1] |

| Allyl (OAll) | -CH₂-CH=CH₂ | Pd(0) catalyst[9] | Stable to acid and base | Requires specific catalyst, potential for incomplete removal |

| Cyclohexyl (OcHex) | -c-C₆H₁₁ | Strong acid (HF)[10] | Stable to mild acid (TFA) | Lower aspartimide formation than OBzl[10] |

Table 2: Quantitative Data on Aspartimide Formation for Different Asp Protecting Groups

| Asp Protecting Group | Peptide Sequence | Deprotection/Cleavage Conditions | Aspartimide Formation (%) | Reference |

| Asp(OtBu) | VKDGYI | 20% piperidine/DMF (200 min) | ~10-15% | [11] |

| Asp(OMpe) | VKDGYI | 20% piperidine/DMF (200 min) | ~5-8% | [11] |

| Asp(OBno) | VKDGYI | 20% piperidine/DMF (200 min) | <1% | [11] |

| Asp(OBzl) | E-D-G-T | HF-anisole (9:1) at 0°C | Rate constant: 73.6 x 10⁻⁶ s⁻¹ | [10] |

| Asp(OcHex) | E-D-G-T | HF-anisole (9:1) at 0°C | ~3 times slower than OBzl | [10] |

| Asp(OtBu) | Ac-G-D-G-A-K-F-NH₂ | Increasing Fmoc deprotection time | Linear increase | [12] |

| Asp(OMpe) | Ac-G-D-G-A-K-F-NH₂ | Increasing Fmoc deprotection time | Reduced formation vs. OtBu | [12] |

Table 3: Crude Peptide Purity and Yield for Different Synthetic Strategies

| Synthetic Strategy | Protecting Groups | Expected Crude Purity (HPLC) | Expected Overall Yield | Key Considerations |

| Fmoc/tBu | Nα-Fmoc, Side chain-tBu (including OtBu) | 70-95%[13] | 10-50% | Milder deprotection conditions, potential for aspartimide formation.[1][13] |

| Boc/Bzl | Nα-Boc, Side chain-Bzl (including OBzl) | 40-80%[13] | 5-30% | Requires strong acid (HF) for final cleavage, leading to more side products.[1][13] |

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving the OtBu protecting group.

Protocol 1: Synthesis of Fmoc-Asp(OtBu)-OH

This protocol describes a common method for the tert-butylation of the β-carboxyl group of Fmoc-Asp-OH using isobutylene and a catalytic amount of sulfuric acid.

Materials:

-

Fmoc-Asp-OH

-

Dichloromethane (DCM), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Isobutylene (gas or liquid)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend Fmoc-Asp-OH (1 equivalent) in anhydrous DCM in a pressure-resistant flask equipped with a magnetic stirrer.

-

Cool the suspension to -10 °C in an ice-salt bath.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Slowly bubble isobutylene gas through the suspension or add condensed liquid isobutylene (4-5 equivalents) while maintaining the temperature at -10 °C.

-

Seal the flask and allow the reaction to stir at room temperature for 24-48 hours. The suspension should gradually become a clear solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-Asp(OtBu)-OH.

Protocol 2: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle for the addition of an Fmoc-protected amino acid (with OtBu side-chain protection where applicable) to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Fmoc-amino acid (with OtBu protection for Asp/Glu)

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 2.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next synthesis cycle.

Protocol 3: Final Cleavage and Deprotection of the Peptide

This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the OtBu and other acid-labile side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5, v/v/v)[7]

-

Cold diethyl ether

Procedure:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin from the peptide-containing solution.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4: Selective On-Resin Deprotection of OtBu

This protocol describes the selective removal of the OtBu group from an aspartic or glutamic acid side chain while the peptide remains attached to the resin, enabling on-resin side-chain modification.

Materials:

-

Peptide-resin containing an Asp(OtBu) or Glu(OtBu) residue

-

Dichloromethane (DCM)

-

Ferric chloride (FeCl₃), anhydrous[14]

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the DCM and add a solution of anhydrous FeCl₃ (5 equivalents relative to the Asp/Glu residue) in DCM.

-

Agitate the mixture at room temperature for 1.5 hours.[14]

-

Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

-

Once the deprotection is complete, drain the FeCl₃ solution.

-

Wash the resin extensively with DMF (at least 10 times) to completely remove the iron salts.[14]

-

The resin with the deprotected side-chain carboxyl group is now ready for on-resin modification (e.g., lactamization, conjugation).

Conclusion

The OtBu protecting group is an indispensable tool in the peptide chemist's toolbox, particularly for the widely used Fmoc/tBu SPPS strategy. Its robustness under basic conditions and clean cleavage with acid provide the necessary orthogonality for the synthesis of complex peptides. While challenges such as aspartimide formation exist, a thorough understanding of the underlying chemistry and the implementation of optimized protocols, including the use of appropriate scavengers and alternative protecting groups for problematic sequences, can mitigate these side reactions. The ability to selectively deprotect the OtBu group on-resin further extends its utility, enabling the synthesis of cyclic and other modified peptides with diverse biological functions. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, a deep understanding of the role and application of the OtBu protecting group will remain a critical asset for researchers, scientists, and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mesalabs.com [mesalabs.com]

- 10. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 12. Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization [cem.com]

- 13. benchchem.com [benchchem.com]

- 14. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of H-Asp-OtBu in the Synthesis of Bioactive Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of H-Asp-OtBu (L-Aspartic acid β-tert-butyl ester) in the synthesis of bioactive peptides. We will delve into the core principles of its application, focusing on the widely used N-terminally protected form, Fmoc-Asp(OtBu)-OH, within the framework of Solid-Phase Peptide Synthesis (SPPS). This guide will offer detailed experimental protocols, quantitative data on synthesis outcomes, and a visual representation of the signaling pathway of a prominent bioactive peptide synthesized using this methodology.

The Cornerstone of Aspartic Acid Incorporation: The Tert-butyl Protecting Group

In the intricate process of peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the reactive side chains of amino acids.[1][2] For aspartic acid, the β-carboxyl group is highly reactive and must be masked to ensure the formation of the correct peptide bond at the α-amino group. The tert-butyl (tBu) ester, in the form of this compound, serves as a robust and reliable protecting group.[3][4]

The OtBu group exhibits stability under the basic conditions required for the removal of the temporary Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group during SPPS.[3][5] However, it is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the synthesized peptide from the solid support resin.[5][6] This orthogonality is a cornerstone of the Fmoc/tBu strategy in modern peptide synthesis.[3]

One of the primary challenges in incorporating aspartic acid residues is the potential for aspartimide formation, a side reaction that can lead to impurities and reduced yields.[4][7] The bulky nature of the tert-butyl group on the side chain sterically hinders the intramolecular cyclization that leads to aspartimide formation, making Fmoc-Asp(OtBu)-OH a preferred building block for many synthetic strategies.[4][5]

Synthesis of a Bioactive Peptide: The Case of Cyclo(Arg-Gly-Asp-D-Phe-Lys) [c(RGDfK)]

To illustrate the practical application of this compound, we will focus on the synthesis of c(RGDfK), a cyclic pentapeptide that is a potent and selective ligand for αvβ3 integrin.[8][9] This peptide and its derivatives are extensively investigated for their potential in cancer diagnosis and therapy.[][11]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of c(RGDfK) using Fmoc-Asp(OtBu)-OH on a solid support.

| Parameter | Value | Reference |

| Crude Protected Peptide Yield | 85% | [] |

| Final Purified Peptide Yield | 42% (51 mg) | [] |

| Purity of Cyclized Product | >90% | [12] |

| Final Purity (after HPLC) | >95% | [] |

| IC50 (αvβ3 integrin inhibition) | 0.94 nM | [13] |

Detailed Experimental Protocol: Solid-Phase Synthesis of c(RGDfK)

This protocol outlines the key steps for the manual solid-phase synthesis of c(RGDfK) using Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)

-

2-Chlorotrityl chloride resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Methanol

-

Diethyl ether

Workflow Diagram:

Procedure:

-

Resin Loading and Swelling: Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel. Load the first amino acid, Fmoc-Gly-OH, onto the resin in the presence of DIEA.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) with HBTU and DIEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a Kaiser test.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the linear sequence: Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, and Fmoc-Asp(OtBu)-OH.

-

On-Resin Cyclization: After the linear peptide is assembled, perform on-resin cyclization. This typically involves deprotection of the N-terminal Fmoc group and the side-chain protecting group of the C-terminal amino acid, followed by the formation of the amide bond between the N- and C-termini using a coupling agent like HBTU or PyBOP.

-

Cleavage and Global Deprotection: Once cyclization is complete, treat the resin with a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours. This step cleaves the peptide from the resin and simultaneously removes all side-chain protecting groups, including the OtBu from aspartic acid and Boc from lysine.[]

-

Precipitation and Purification: Precipitate the crude cyclic peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final c(RGDfK) peptide by mass spectrometry and analytical HPLC.

Bioactivity and Signaling Pathway of c(RGDfK)

The biological activity of c(RGDfK) stems from its ability to bind to αvβ3 integrin, a cell surface receptor that is overexpressed on various tumor cells and activated endothelial cells during angiogenesis.[14][15] This interaction inhibits the binding of natural extracellular matrix proteins to the integrin, thereby interfering with crucial cellular processes like cell adhesion, migration, proliferation, and survival.[15]

Signaling Pathway Diagram

The binding of c(RGDfK) to αvβ3 integrin triggers a cascade of intracellular signaling events. A simplified representation of this pathway is depicted below.

Broader Applications in Bioactive Peptide Synthesis

The utility of this compound extends beyond RGD peptides. It is a crucial component in the synthesis of a wide array of bioactive peptides, including:

-

Antimicrobial Peptides (AMPs): Peptides like temporins, which exhibit potent activity against various pathogens, often contain aspartic acid residues.[16][17] The synthesis of temporin analogues has been successfully achieved using Fmoc/tBu SPPS.[16][18] The mechanism of action for many AMPs involves the disruption of the bacterial cell membrane.[4][19]

-

Hormonal Peptides: Glucagon-like peptide-1 (GLP-1) analogues, used in the treatment of type 2 diabetes and obesity, are complex peptides whose synthesis relies on the robust protection of acidic residues like aspartic acid.[20][21][22] The signaling pathway of GLP-1 involves the activation of the GLP-1 receptor, leading to increased insulin secretion and other metabolic benefits.[1][6][7]

Conclusion

This compound, and its N-Fmoc protected counterpart, are indispensable tools in the modern synthetic chemist's arsenal for the creation of complex and bioactive peptides. The tert-butyl protecting group provides the necessary stability and orthogonal deprotection characteristics for successful Fmoc-based solid-phase peptide synthesis. As demonstrated with the synthesis of c(RGDfK), this strategy enables the efficient production of high-purity peptides with significant therapeutic potential. A thorough understanding of the principles of its use, including strategies to mitigate side reactions like aspartimide formation, is paramount for the successful development of novel peptide-based therapeutics and research tools.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vectormine.com [vectormine.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Studies of New Temporin A Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. CN112912390A - Preparation method of GLP-1 analogue - Google Patents [patents.google.com]

- 22. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

Foundational Research Involving L-Aspartic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-aspartic acid, a non-essential amino acid, serves as a fundamental building block in a multitude of physiological processes. Its intrinsic biological activity and versatile chemical nature make it and its derivatives a compelling scaffold for foundational research and drug discovery. This technical guide provides an in-depth overview of the core research involving L-aspartic acid derivatives, focusing on their synthesis, biological activities, and therapeutic potential. It is designed to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative bioactivity data, and visualizations of key biological pathways and experimental workflows.

Physicochemical and Bioactivity Data of L-Aspartic Acid and Its Derivatives

The following tables summarize key physicochemical properties and quantitative bioactivity data for L-aspartic acid and a selection of its derivatives. This information is crucial for understanding their structure-activity relationships and potential for further development.

Table 1: Physicochemical Properties of L-Aspartic Acid and Selected Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | pKa Values | LogP |

| L-Aspartic Acid | C₄H₇NO₄ | 133.10 | >300 (dec.)[1][2] | 5 g/L (25 °C)[2] | 1.99, 3.9, 9.6[1][2] | -0.67[2] |

| N-Methyl-D-aspartic acid (NMDA) | C₅H₉NO₄ | 147.13[3] | 189–190 (dec.)[3] | 50 mg/mL[3] | - | - |

| L-Alanyl-L-aspartic acid | C₇H₁₂N₂O₅ | 205.18 | 182.4–184.9[4] | - | - | - |

| L-Asparaginyl-L-aspartic acid | C₈H₁₃N₃O₆ | 247.21 | 195.3–198.6[4] | - | - | - |

Table 2: Quantitative Bioactivity Data of L-Aspartic Acid Derivatives

| Derivative | Target | Assay | Bioactivity | Reference |

| L-Glutamate | NMDA Receptor | Hippocampal Neuron Activation | EC₅₀: 2.3 µM[5] | [5] |

| 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) | NMDA Receptor | NMDA-evoked [³H]ACh release | IC₅₀: 8 µM[6] | [6] |

| D-Aspartate | AMPA Receptor | Kainate-induced AMPAR current inhibition | K_b_: 0.93 mM[7] | [7] |

| (2R)-IKM-159 | AMPA Receptor (GluA2 LBD) | Radioligand Binding | K_i_: 0.21 ± 0.02 mM[8] | [8] |

| L-hydrazinosuccinate | Aspartate Aminotransferase | Enzyme Inhibition | K_i_: 0.2 nM[9] | [9] |

| D-hydrazinosuccinate | Aspartate Aminotransferase | Enzyme Inhibition | K_i_: ~3 nM[9] | [9] |

| Compound 41 (anti-liver fibrosis) | COL1A1 Promoter | Luciferase Reporter Assay | IC₅₀: 30 µM[4] | [4] |

| Compound 8a (anti-liver fibrosis) | LX-2 Cells | SRB Assay | CC₅₀: 13 mM[4] | [4] |

| L-asparaginase (from Salinicoccus sp.) | Jurkat cells | MTT Assay | IC₅₀: 0.096 IU/ml[10] | [10] |

| L-asparaginase (from Salinicoccus sp.) | HeLa cells | MTT Assay | IC₅₅: 0.171 IU/ml[10] | [10] |

Key Signaling Pathways Involving L-Aspartic Acid and Its Derivatives

L-aspartic acid and its derivatives exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the most relevant pathways.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. L-Aspartic acid | 56-84-8 [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on an (S)-2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic Acid (AMPA) Receptor Antagonist IKM-159: Asymmetric Synthesis, Neuroactivity, and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of aspartate aminotransferase by D-hydrazinosuccinate: comparison with L-hydrazinosuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcmas.com [ijcmas.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(OtBu)-OH is a standard and widely used building block for the incorporation of aspartic acid residues in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The N-α-Fmoc group provides temporary protection of the alpha-amino group, which is removed under basic conditions, while the β-tert-butyl (OtBu) ester protects the side-chain carboxyl group and is cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin.[1][2] This orthogonal protection scheme allows for the selective deprotection and elongation of the peptide chain.

While its use is routine, the incorporation of Fmoc-Asp(OtBu)-OH is associated with a significant side reaction known as aspartimide formation. This process is particularly prevalent during the repeated basic treatments required for Fmoc group removal and can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemized products.[3][4] Understanding and mitigating this side reaction is critical for the successful synthesis of high-purity peptides containing aspartic acid.

These application notes provide a detailed protocol for the incorporation of Fmoc-Asp(OtBu)-OH in SPPS, along with strategies to minimize aspartimide formation.

Experimental Protocols

Standard Protocol for Incorporation of Fmoc-Asp(OtBu)-OH

This protocol outlines the standard steps for coupling Fmoc-Asp(OtBu)-OH to a growing peptide chain on a solid support.

Materials:

-

Fmoc-Asp(OtBu)-OH

-

Appropriate resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Washing solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.[2]

-

Fmoc Deprotection:

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a non-nucleophilic base such as DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[1]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours. Coupling times may need to be extended compared to non-hindered amino acids.[2]

-

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[2]

-

Chain Elongation: Repeat the cycle of deprotection, coupling, and washing for each subsequent amino acid in the peptide sequence.[5]

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group) are removed simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[2] The t-butyl cations formed during cleavage can lead to byproducts, necessitating the use of scavengers.[3]

Workflow for Fmoc-Asp(OtBu)-OH Incorporation in SPPS

Caption: Standard workflow for a single coupling cycle of Fmoc-Asp(OtBu)-OH in SPPS.

Minimizing Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs when the nitrogen of the C-terminal adjacent amino acid attacks the side-chain ester of the aspartic acid residue.[4] This side reaction is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Arg sequences. The resulting aspartimide can then be opened by nucleophiles to form a mixture of the desired α-aspartyl peptide, the β-aspartyl peptide, and their respective epimers.[4]

Strategies to Mitigate Aspartimide Formation

Several strategies can be employed to reduce the extent of aspartimide formation:

-

Modification of Deprotection Conditions:

-

Reduced Piperidine Exposure: Minimize the time the peptide is exposed to the piperidine solution during Fmoc deprotection.[1]

-

Acid Additives: Adding a small amount of a weak acid, such as formic acid, to the piperidine solution can suppress aspartimide formation.[3]

-

Alternative Bases: Using weaker bases for Fmoc removal, like morpholine, can reduce the incidence of this side reaction, though deprotection may be less efficient.[4]

-

-

Use of Sterically Hindered Side-Chain Protecting Groups:

-

Employing bulkier side-chain protecting groups on the aspartic acid can sterically hinder the intramolecular cyclization.[4][6] Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.[7] Comparative studies have shown that Fmoc-Asp(OBno)-OH significantly reduces aspartimide formation to almost undetectable levels in some sequences.

-

-

Backbone Protection:

-

For particularly problematic sequences like Asp-Gly, the use of a dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is highly effective.[8][9] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the nucleophilic attack that initiates aspartimide formation.[8]

-

Data on Aspartimide Formation with Different Protecting Groups

The following table summarizes comparative data on the formation of aspartimide and related byproducts when using different aspartic acid derivatives. The data is based on a model scorpion toxin II peptide (VKDXYI, where X=G, N, or R) subjected to extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

| Aspartic Acid Derivative | Adjacent Residue (X) | Target Peptide (%) | D-Asp Isomer (%) | Aspartimide & Related Products (%) |

| Fmoc-Asp(OtBu)-OH | G | 22.8 | 15.6 | 61.6 |

| N | 69.1 | 6.8 | 24.1 | |

| R | 70.4 | 6.4 | 23.2 | |

| Fmoc-Asp(OMpe)-OH | G | 43.1 | 14.1 | 42.8 |

| N | 84.1 | 4.1 | 11.8 | |

| R | 83.1 | 4.3 | 12.6 | |

| Fmoc-Asp(OBno)-OH | G | 86.2 | 1.1 | 12.7 |

| N | 98.4 | 0.2 | 1.4 | |

| R | 98.2 | 0.2 | 1.6 |

Data adapted from comparative tests on the VKDXYI peptide sequence.

Logical Flow for Mitigating Aspartimide Formation

Caption: Decision-making process for minimizing aspartimide formation in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. researchgate.net [researchgate.net]

- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

H-Asp-OtBu Coupling: A Comparative Guide to HATU and HBTU Reagents

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of peptide synthesis, a critical process in drug discovery and development. The choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. This document provides a detailed comparison of two widely used uronium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), for the coupling of H-Asp-OtBu (Aspartic acid β-tert-butyl ester).

These notes offer a comprehensive overview of their mechanisms of action, a quantitative comparison of their performance, and detailed experimental protocols to guide researchers in selecting the optimal reagent and conditions for their specific synthetic needs.

I. Mechanism of Action: The Basis of Reactivity

The efficacy of both HATU and HBTU lies in their ability to activate the carboxylic acid of an N-protected amino acid, such as Fmoc-Asp(OtBu)-OH, to form a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of this compound.

HATU: The activation with HATU proceeds through the formation of a highly reactive OAt-active ester.[1][2] The key to HATU's enhanced reactivity is the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more susceptible to nucleophilic attack by the amine.[1] This leads to faster and more complete coupling reactions.[1]

HBTU: In contrast, HBTU contains a standard benzotriazole (HOBt) moiety.[1] It activates the carboxylic acid to form an OBt-active ester. While effective, the OBt-ester is generally less reactive than the OAt-ester formed by HATU.[1] This can result in slower reaction times and a greater potential for side reactions, particularly with sterically hindered or "difficult" amino acid sequences.[1]

II. Performance Comparison: Quantitative Data

Experimental evidence consistently demonstrates that HATU offers superior performance, particularly in terms of reaction speed and the purity of the final peptide product. This is especially true for the synthesis of "difficult" sequences that are prone to aggregation and side reactions.[1]

A comparative study on the synthesis of the acyl carrier protein (ACP) fragment (65-74), a well-established benchmark for evaluating coupling reagent performance, highlights the advantages of HATU.[3]

| Coupling Reagent | Coupling Time | Crude Purity (%) |

| HATU | 2 x 1 min | 83.63 |

| HCTU | 2 x 20 min | 82.71 |

| HBTU | 2 x 20 min | 70.27 |

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[3]

Another study comparing coupling reagents for the synthesis of a dipeptide involving a tert-butyl protected alanine residue also showed HATU to provide higher yields and lower epimerization rates compared to HBTU.[4]

| Parameter | HATU | HBTU |

| Typical Yield (%) | 95-99 | 90-95 |

| Purity (%) | >98 | >95 |

| Reaction Time (hours) | 1-2 | 2-4 |

| Epimerization (%) | <0.5 | <1.0 |

Data from a comparative analysis of coupling reagents for the synthesis of H-D-Ala-OtBu.HCl.[4]

III. Side Reactions and Mitigation Strategies

A common side reaction associated with both HATU and HBTU is the guanidinylation of the N-terminal amine of the peptide chain.[5][6] This occurs when the coupling reagent reacts directly with the free amine, forming a stable guanidinium group and terminating peptide elongation.[5] This is more prevalent when the coupling reagent is used in excess or when the coupling reaction is slow.[7]

To mitigate guanidinylation:

-

Pre-activation: It is highly recommended to pre-activate the carboxylic acid with the coupling reagent for a short period (1-5 minutes) before adding the amine component.[8]

-

Stoichiometry: Use a molar ratio of no greater than 1:1 of the uronium reagent to the carboxylic acid.[6] Using a slight excess of the carboxylic acid relative to the amine can also be beneficial.[5]

-

Reagent Choice for Cyclization: In slow coupling reactions like cyclization, phosphonium-based reagents such as PyAOP or PyBOP may be preferred as they do not cause guanidinylation.[6][9]

IV. Experimental Protocols

The following protocols provide a general framework for the coupling of Fmoc-Asp(OtBu)-OH with a resin-bound amine or a C-terminally protected amino acid in solution.

A. Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU or HBTU

This protocol outlines a standard manual coupling cycle in Fmoc-based SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin with a free amine)

-

Fmoc-Asp(OtBu)-OH

-

HATU or HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Coupling:

-

In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activate the mixture for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for the recommended coupling time (e.g., 5-20 minutes for HATU, 30-60 minutes for HBTU).[3]

-

-

Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. If the test is positive, the coupling reaction should be repeated.

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.

B. Solution-Phase Peptide Coupling Protocol using HATU or HBTU

This protocol describes the coupling of Fmoc-Asp(OtBu)-OH to an amino acid ester (e.g., H-Gly-OMe).

Materials:

-

Fmoc-Asp(OtBu)-OH

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

HATU or HBTU

-

DIPEA

-

Anhydrous DMF or DCM

-

Ethyl acetate (EtOAc)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reactant Preparation:

-

In a round-bottom flask, dissolve Fmoc-Asp(OtBu)-OH (1.0 equivalent) in anhydrous DMF.

-

In a separate flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DMF.

-

-

Activation:

-

To the solution of Fmoc-Asp(OtBu)-OH, add HATU or HBTU (1.1 equivalents).

-

Add DIPEA (2.5 equivalents) dropwise and stir for 1-5 minutes for pre-activation.

-

-

Coupling:

-

Add the amino acid ester solution to the activated Fmoc-Asp(OtBu)-OH mixture.

-

Stir the reaction at room temperature for 1-4 hours (for HATU) or 2-8 hours (for HBTU).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

V. Conclusion

For the coupling of this compound, both HATU and HBTU are effective reagents. However, the experimental data strongly supports the use of HATU as the more efficient and reliable choice, particularly for challenging syntheses where high purity and rapid reaction times are critical.[1][3] Its ability to form a more reactive OAt-active ester translates to higher yields and a lower risk of side reactions, including epimerization.[1][4] While HBTU is a viable and more cost-effective option for routine couplings, researchers should consider the specific demands of their synthesis when making a selection. By adhering to optimized protocols, particularly regarding pre-activation and stoichiometry, the potential for side reactions such as guanidinylation can be minimized, ensuring the successful synthesis of high-quality peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

Application Notes and Protocols for OtBu Deprotection Using Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (OtBu) group is a sterically bulky and acid-labile protecting group commonly employed for carboxylic acids in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its stability under a wide range of non-acidic conditions and its clean removal under acidic conditions make it a valuable tool. Trifluoroacetic acid (TFA) is the reagent of choice for OtBu deprotection due to its strong acidity, its ability to dissolve a variety of organic compounds, and the volatile nature of the byproducts, which simplifies purification.[1] This document provides a detailed, step-by-step guide for the cleavage of OtBu esters using TFA, including a summary of reaction conditions, a comprehensive experimental protocol, and diagrams illustrating the reaction mechanism and workflow.

Quantitative Data Summary

The efficiency of OtBu deprotection is influenced by several factors, including the concentration of TFA, reaction time, temperature, and the presence of scavengers to prevent side reactions. The following table summarizes typical conditions and outcomes for the deprotection of OtBu esters using TFA.

| Substrate Type | Reagent/Solvent | Time (hours) | Temperature (°C) | Yield (%) | Notes |

| General OtBu Ester | 25-50% TFA in DCM | 1-2 | Room Temperature | >90% | A standard and widely applicable condition.[2] |

| Sterically Hindered OtBu Ester | 50% TFA in DCM | 2-5 | Room Temperature | >85% | Longer reaction times may be necessary for complete deprotection.[3] |

| Peptide with Sensitive Residues (e.g., Trp, Cys, Met) | TFA/H₂O/TIS (95:2.5:2.5) | 1.5-4 | Room Temperature | >90% | Scavengers are crucial to prevent side-product formation.[4] |

| N-Boc-L-alanine t-butyl ester | TFA/DCM (1:1) | 3 | Room Temperature | Quantitative | A common procedure in peptide synthesis.[5] |

| Ugi Product with OtBu Ester | DCM/TFA (1:1) | 5 | Room Temperature | 93% | Demonstrates applicability in multi-component reaction products.[6] |

Note: Yields are substrate-dependent and the data is compiled from various sources as a general guideline.

Reaction Mechanism

The deprotection of a tert-butyl ester with TFA proceeds through an acid-catalyzed A-1 type elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This protonation increases the electrophilicity of the carbonyl carbon, leading to the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid.[1][7] The t-butyl cation is then typically neutralized by deprotonation to form the volatile byproduct isobutylene or by reaction with the trifluoroacetate anion.[7][8]

Caption: Mechanism of TFA-mediated OtBu ester deprotection.

Experimental Protocol

This protocol provides a general procedure for the deprotection of an OtBu-protected compound using TFA in dichloromethane (DCM).

Materials:

-

OtBu-protected compound

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Scavengers (if required, e.g., triisopropylsilane (TIS), water, anisole)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the OtBu-protected compound in an appropriate volume of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is between 0.1 and 0.5 M.[1]

-

Addition of Scavengers (Optional but Recommended for Sensitive Substrates): If the substrate contains functional groups susceptible to alkylation by the t-butyl cation (e.g., tryptophan, methionine, cysteine), add the appropriate scavenger(s) to the solution. Common scavengers include water (2-5%), triisopropylsilane (TIS, 2-5%), or anisole (2-5%).[1]

-

TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-5 hours. The exact reaction time will depend on the substrate and should be determined by monitoring the reaction progress.[1]

-

Monitoring: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]

-

Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be performed.[2][9]

-

Work-up:

-

Aqueous Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), water, and brine. Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected product.[6]

-

Precipitation: For peptides and some other polar molecules, an alternative work-up involves dissolving the residue in a minimal amount of a suitable solvent (e.g., DCM) and then adding a non-polar solvent such as cold diethyl ether or hexane to precipitate the product. The resulting solid can be collected by filtration.[1]

-

-

Purification: If necessary, the crude product can be further purified by techniques such as recrystallization or column chromatography.

Caption: General experimental workflow for OtBu deprotection.

Safety Precautions

Trifluoroacetic acid (TFA) is a strong, corrosive acid and should be handled with extreme care in a well-ventilated chemical fume hood.[1][10][11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are suitable for low volumes), safety goggles, and a lab coat.[10][11] Avoid inhalation of vapors and contact with skin and eyes.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12] Always add acid to water, not the other way around, when preparing dilutions.[10] Store TFA in a tightly closed, upright container in a dry, well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[10]

Troubleshooting

-